molecular formula C12H19ClN2 B8067832 Pyridine, 5-methyl-2-(3-piperidinylmethyl)-, monohydrochloride

Pyridine, 5-methyl-2-(3-piperidinylmethyl)-, monohydrochloride

Cat. No.: B8067832
M. Wt: 226.74 g/mol
InChI Key: DGBQLPVAYJOEJZ-UHFFFAOYSA-N
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Description

Pyridine, 5-methyl-2-(3-piperidinylmethyl)-, monohydrochloride is a chemical compound belonging to the class of piperidine derivatives. It is characterized by a pyridine ring substituted with a methyl group at the 5th position and a piperidinylmethyl group at the 2nd position, with a hydrochloride counterion.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 5-methyl-2-pyridinecarboxaldehyde as the starting material.

  • Reaction Steps: The aldehyde group is first converted to an amine through reductive amination using piperidine and a reducing agent such as sodium cyanoborohydride.

  • Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the monohydrochloride salt.

Industrial Production Methods:

  • Batch Process: The synthesis is often carried out in a batch process, where the reaction mixture is stirred and maintained at controlled temperatures.

  • Purification: The final product is purified through crystallization or other suitable methods to achieve the desired purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often involving halogenation followed by nucleophilic attack.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and controlled temperature.

  • Reduction: Lithium aluminum hydride, anhydrous conditions.

  • Substitution: Halogenating agents (e.g., bromine), nucleophiles (e.g., amines).

Major Products Formed:

  • Oxidation: Pyridine N-oxide derivatives.

  • Reduction: Reduced pyridine derivatives.

  • Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a ligand in biological studies, interacting with various receptors and enzymes. Medicine: The compound has potential therapeutic applications, including anti-inflammatory and analgesic properties. Industry: It is utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The specific pathways involved depend on the biological context, but common mechanisms include inhibition of enzyme activity and modulation of receptor signaling.

Comparison with Similar Compounds

  • Pyridine, 2-methyl-

  • 2-Pyridinamine, 5-methyl-

  • Piperidine derivatives

Uniqueness: Pyridine, 5-methyl-2-(3-piperidinylmethyl)-, monohydrochloride is unique due to its specific substitution pattern, which influences its reactivity and biological activity compared to other piperidine derivatives.

Properties

IUPAC Name

5-methyl-2-(piperidin-3-ylmethyl)pyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2.ClH/c1-10-4-5-12(14-8-10)7-11-3-2-6-13-9-11;/h4-5,8,11,13H,2-3,6-7,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGBQLPVAYJOEJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)CC2CCCNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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